molecular formula C9H9N3S B13286240 n-(Thiazol-5-ylmethyl)pyridin-3-amine

n-(Thiazol-5-ylmethyl)pyridin-3-amine

Cat. No.: B13286240
M. Wt: 191.26 g/mol
InChI Key: ZSYFLYKSYWSFKU-UHFFFAOYSA-N
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Description

N-(Thiazol-5-ylmethyl)pyridin-3-amine is a compound that features a thiazole ring and a pyridine ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-5-ylmethyl)pyridin-3-amine typically involves the reaction of a thiazole derivative with a pyridine derivative. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a pyridine compound under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(Thiazol-5-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Thiazol-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol share the thiazole ring structure.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxylic acid and pyridine-2-thiol share the pyridine ring structure.

Uniqueness

N-(Thiazol-5-ylmethyl)pyridin-3-amine is unique due to the combination of both thiazole and pyridine rings in a single molecule

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C9H9N3S/c1-2-8(4-10-3-1)12-6-9-5-11-7-13-9/h1-5,7,12H,6H2

InChI Key

ZSYFLYKSYWSFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CN=CS2

Origin of Product

United States

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